molecular formula C18H30ClNO4 B2574200 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1203285-88-4

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

カタログ番号: B2574200
CAS番号: 1203285-88-4
分子量: 359.89
InChIキー: GERKKVBVPCXQIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure integrates a 2,5-dimethoxybenzyl ether group linked to a propan-2-ol chain that terminates in a 2-methylpiperidine moiety. This specific architecture suggests potential for interaction with various central nervous system (CNS) targets. Researchers are particularly interested in this compound as a potential ligand for monoaminergic receptors, including serotonergic and adrenergic receptor subtypes, due to the presence of the dimethoxybenzyl group, which is a feature found in other compounds active at these sites . The 2-methylpiperidine subunit is a common pharmacophore in many bioactive molecules, often contributing to affinity for neuronal receptors and transporters . Consequently, this chemical is primarily utilized in preclinical studies aimed at investigating neuropharmacology, receptor binding kinetics, and signal transduction pathways. It serves as a valuable tool for scientists developing structure-activity relationships (SAR) to design novel therapeutic agents for neurological and psychiatric disorders. All studies must be conducted in vitro or in animal models in accordance with all applicable regulatory guidelines.

特性

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-14-6-4-5-9-19(14)11-16(20)13-23-12-15-10-17(21-2)7-8-18(15)22-3;/h7-8,10,14,16,20H,4-6,9,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERKKVBVPCXQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.

    Piperidine Ring Introduction:

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions while minimizing side products.

    Temperature and Pressure Control: Precise control of reaction temperatures and pressures to ensure consistent product quality.

化学反応の分析

Types of Reactions: 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkane derivative.

    Substitution: Formation of various substituted benzyl ethers.

科学的研究の応用

1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

作用機序

The mechanism of action of 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and inflammation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Methoxamine Hydrochloride

  • Structure: α-(1-Aminoethyl)-2,5-dimethoxybenzyl alcohol hydrochloride.
  • Key Differences : Methoxamine lacks the piperidine ring and propan-2-ol backbone but shares the 2,5-dimethoxybenzyl group.
  • Pharmacology: A selective α1-adrenoceptor agonist used for vasoconstriction. The absence of the piperidine group in methoxamine likely restricts its binding profile to adrenergic receptors, whereas the target compound’s piperidine moiety may enhance CNS penetration or modulate receptor specificity .

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Hydrochloride

  • Structure : Features a 3-chlorophenylpiperazine group instead of 2-methylpiperidine.
  • Implications : Piperazine derivatives often exhibit antipsychotic or anxiolytic activity, suggesting the target compound’s 2-methylpiperidine group may reduce off-target effects compared to piperazine-based analogs .

Metoprolol Succinate

  • Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol.
  • Key Differences: Metoprolol has a β-hydroxylamine and phenoxy group instead of the dimethoxybenzyl-piperidine system.
  • Pharmacology : A β1-selective blocker for hypertension. The target compound’s dimethoxybenzyl group may confer α-adrenergic or serotonergic activity, diverging from metoprolol’s β-blockade .

Impurity G(EP) Hydrochloride

  • Structure: (2RS)-1-[(1,1-Dimethyl-ethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]-propan-2-ol hydrochloride.
  • Key Differences: Substitutes the dimethoxybenzyl group with a tetrahydronaphthalenyloxy moiety and tert-butylamino group.

Structural and Pharmacokinetic Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Target (Inferred) Solubility (HCl Salt)
Target Compound 413.9 g/mol 2,5-Dimethoxybenzyl, 2-methylpiperidine α-Adrenergic/CNS receptors High (hydrochloride)
Methoxamine Hydrochloride 247.7 g/mol 2,5-Dimethoxybenzyl, ethylamino α1-Adrenoceptor agonist Moderate
1-(4-(3-Chlorophenyl)piperazin-1-yl) Analog 463.8 g/mol 3-Chlorophenylpiperazine 5-HT/Dopamine receptors High
Metoprolol Succinate 652.8 g/mol Phenoxy, β-hydroxylamine β1-Adrenoceptor antagonist High
Impurity G(EP) Hydrochloride 378.9 g/mol Tetrahydronaphthalenyloxy, tert-butylamino β-Blocker impurity Moderate

Research Findings and Implications

  • Receptor Binding : The 2,5-dimethoxybenzyl group, common in α1-agonists like methoxamine, suggests the target compound may interact with adrenergic receptors. However, the 2-methylpiperidine group could reduce cardiovascular effects compared to piperazine analogs, which often target serotonin receptors .
  • Metabolic Stability : The dimethoxybenzyl ether may enhance metabolic resistance compared to tert-butyl or chlorophenyl groups in analogs, as methoxy groups are less prone to oxidative degradation .

Q & A

What are the recommended synthetic routes for 1-((2,5-Dimethoxybenzyl)oxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can reaction efficiency be optimized?

Answer:
A plausible synthesis involves coupling a 2,5-dimethoxybenzyl-protected intermediate with 2-methylpiperidine. For example, benzyl protection/deprotection strategies (as in ) could be adapted, using dichloropropanol derivatives and catalytic hydrogenation for deprotection. Optimize yields by:

  • Controlling reaction temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions.
  • Using tetrabutylammonium iodide as a phase-transfer catalyst to enhance coupling efficiency .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95% by area normalization) .

How should researchers resolve contradictions in NMR and mass spectrometry data during structural characterization?

Answer:
Discrepancies between spectral data (e.g., unexpected peaks in 1H^1H-NMR or mismatched molecular ions in MS) require systematic validation:

  • Cross-check with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C20_{20}H30_{30}ClNO4_4 for the target compound).
  • Compare observed splitting patterns in 1H^1H-NMR with computational predictions (e.g., DFT-based simulations) for diastereomeric configurations.
  • Analyze residual solvents or byproducts using gas chromatography (GC-MS) if impurities are suspected .

What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosols or vapors, especially given the compound’s potential respiratory irritation (H335 hazard code) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

What storage conditions ensure long-term stability of the hydrochloride salt form?

Answer:
Store the compound in airtight, light-resistant containers under the following conditions:

  • Temperature: 2–8°C (refrigerated) to prevent thermal degradation.
  • Humidity: Maintain <40% relative humidity using desiccants (e.g., silica gel packets) to avoid hydrolysis of the hydrochloride salt .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition products like free base or dimethoxybenzyl alcohol derivatives .

How can researchers mitigate low yields during the final alkylation step of the 2-methylpiperidine moiety?

Answer:
Low yields often stem from steric hindrance or competing elimination. Mitigation strategies include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperidine nitrogen.
  • Base Selection: Employ non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates without side reactions.
  • Reaction Monitoring: Track progress via TLC (Rf_f ~0.3 in 10% MeOH/DCM) and quench the reaction at 85% conversion to minimize degradation .

What analytical techniques are essential for confirming the compound’s enantiomeric purity?

Answer:

  • Chiral HPLC: Use a Chiralpak® IA column (hexane/isopropanol 90:10, 1.0 mL/min) to separate enantiomers. Validate with a racemic standard.
  • Optical Rotation: Measure specific rotation (e.g., [α]D20_{D}^{20} = +15° to +18° in methanol) and compare with literature values for the target stereoisomer.
  • X-ray Crystallography: Resolve ambiguous cases by growing single crystals (e.g., in ethanol/water) and analyzing the crystal structure .

How should researchers design in vitro assays to evaluate biological activity while minimizing compound degradation?

Answer:

  • Buffer Preparation: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to enhance solubility and stability. Avoid aqueous solutions >4 hours at room temperature.
  • Control Experiments: Include stability controls (e.g., incubate compound in assay buffer for 24 hours and quantify via LC-MS).
  • Activity Assays: Test adrenergic receptor binding (if structurally analogous to methoxamine derivatives) using radioligand displacement (e.g., 3H^3H-prazosin for α1_1-receptors) .

What strategies are recommended for scaling up synthesis without compromising purity?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression and detect intermediates.
  • Crystallization Optimization: Use anti-solvent addition (e.g., water into ethanol) to improve crystal yield and purity.
  • Quality Control: Validate batches using DSC (melting point 190–192°C) and Karl Fischer titration (<0.5% water content) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。